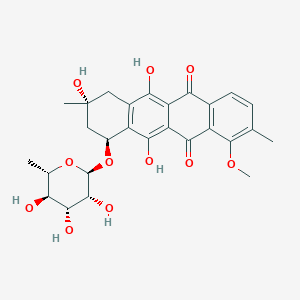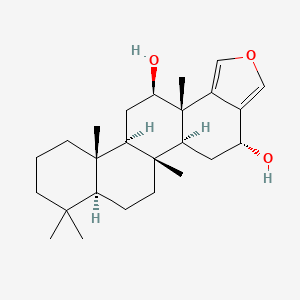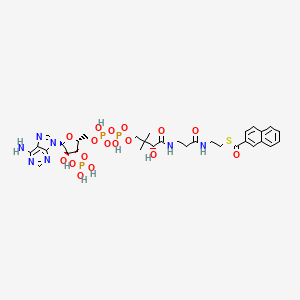
2-Naphthoyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-naphthoyl-CoA is an acyl-CoA thioester that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of 2-naphthoic acid.. It has a role as a mouse metabolite. It derives from a 2-naphthoic acid.
Aplicaciones Científicas De Investigación
Anaerobic Degradation of Polycyclic Aromatic Hydrocarbons
Research indicates that 2-Naphthoyl-CoA plays a crucial role in the anaerobic oxidation of PAHs. In a study by Selesi et al. (2009), the deltaproteobacterial culture N47 was found to anaerobically oxidize naphthalene and 2-methylnaphthalene, converting them to 2-Naphthoyl-CoA. This process involves reductive ring cleavage, leading to the formation of acetyl-CoA and CO2 (Selesi et al., 2009).
Enzymatic Dearomatization
Eberlein et al. (2013) discovered a 2-Naphthoyl-CoA reductase, a novel enzyme involved in the dearomatization of 2-Naphthoyl-CoA. This enzyme facilitates the conversion of 2-Naphthoyl-CoA to 5,6,7,8-tetrahydro-2-Naphthoyl-CoA, which is a key step in the degradation pathway of PAHs under anoxic conditions (Eberlein et al., 2013).
Molecular Detection of Anaerobic PAH Degradation
Morris et al. (2014) developed a PCR-based assay to detect microorganisms capable of anaerobically degrading naphthalene, which involves the gene encoding 2-Naphthoyl-CoA reductase. This method represents the first molecular tool for monitoring anaerobic PAH degradation (Morris et al., 2014).
Understanding Anaerobic Naphthalene Degradation Pathway
Weyrauch et al. (2020) identified intermediates and enzymes in the anaerobic naphthalene degradation pathway, revealing the role of 2-Naphthoyl-CoA reductase in converting 2-Naphthoyl-CoA to hexahydro-2-Naphthoyl-CoA, indicating a β-oxidation-like degradation pathway (Weyrauch et al., 2020).
Hydride Transfer Mechanism
Willistein et al. (2019) explored the enzymatic mechanism of 2-Naphthoyl-CoA reductase, revealing a hydride transfer process that operates below the redox limit of known biological hydride transfer processes. This study provides insights into the biochemical adaptation of enzymes to extremely low redox potentials (Willistein et al., 2019).
Propiedades
Nombre del producto |
2-Naphthoyl-CoA |
|---|---|
Fórmula molecular |
C32H42N7O17P3S |
Peso molecular |
921.7 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] naphthalene-2-carbothioate |
InChI |
InChI=1S/C32H42N7O17P3S/c1-32(2,26(42)29(43)35-10-9-22(40)34-11-12-60-31(44)20-8-7-18-5-3-4-6-19(18)13-20)15-53-59(50,51)56-58(48,49)52-14-21-25(55-57(45,46)47)24(41)30(54-21)39-17-38-23-27(33)36-16-37-28(23)39/h3-8,13,16-17,21,24-26,30,41-42H,9-12,14-15H2,1-2H3,(H,34,40)(H,35,43)(H,48,49)(H,50,51)(H2,33,36,37)(H2,45,46,47)/t21-,24-,25-,26+,30-/m1/s1 |
Clave InChI |
DPWZDDZXXDPFNM-YGFBVEKBSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC5=CC=CC=C5C=C4)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC5=CC=CC=C5C=C4)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



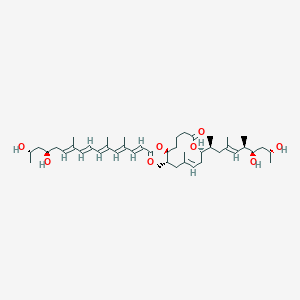
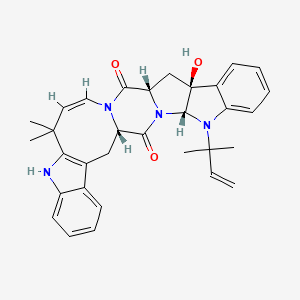

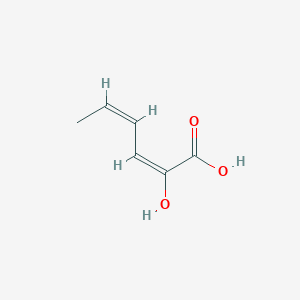

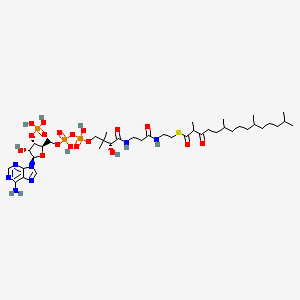
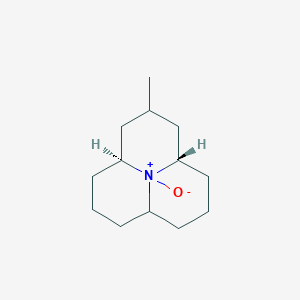
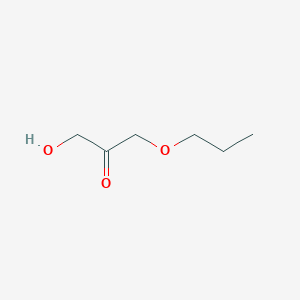
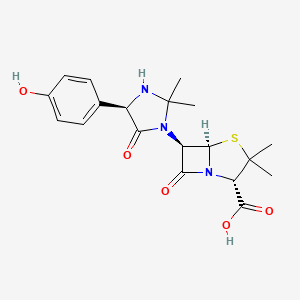
![9-[1-amino-4-[4-(diaminomethylideneamino)butoxycarbonyl]-3,5,6,7-tetrahydropyrrolo[1,2-c]pyrimidin-3-yl]nonyl (1R,4S,10S)-10-heptyl-6-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodeca-5,8-diene-5-carboxylate](/img/structure/B1246045.png)
![2,3-Dimethoxy-6-methyl-5,6,7,8-tetrahydrodibenzo[c,e]azocine](/img/structure/B1246047.png)
